7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Kinase inhibitor Selectivity profiling Pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-a]pyrimidine-3-carbonitriles are privileged kinase inhibitor chemotypes where 7-position modifications shift selectivity. Standard collections lack hydrogen-bond-rich benzodioxole analogs. • 7-Benzodioxole introduces distinct H-bond topology vs. common aryl analogs • Validated CDK2/KDM4D scaffold (KDM4D IC50 = 0.41 µM for optimized derivative) • Unexplored vector on proven KDM4D inhibitor chemotype Ideal for kinase library diversification and CDK/KDM SAR expansion.

Molecular Formula C14H8N4O2
Molecular Weight 264.24 g/mol
CAS No. 685106-66-5
Cat. No. B3037970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS685106-66-5
Molecular FormulaC14H8N4O2
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
InChIInChI=1S/C14H8N4O2/c15-6-10-7-17-18-11(3-4-16-14(10)18)9-1-2-12-13(5-9)20-8-19-12/h1-5,7H,8H2
InChIKeyNGHIZHSQOBVMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 685106-66-5)


7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 685106‑66‑5) is a heterocyclic small molecule (C14H8N4O2, MW 264.24 g/mol) belonging to the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile class [1]. This scaffold is recognized as a privileged kinase‑inhibitor chemotype, with structurally related 3‑carbonitrile derivatives reported as inhibitors of cyclin‑dependent kinases (CDKs) and histone lysine demethylases (KDMs) [2][3]. The compound features a benzodioxole substituent at the 7‑position of the fused pyrazolo‑pyrimidine core, a modification that can influence target selectivity and physicochemical properties relative to unsubstituted or differently substituted analogs .

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold recognized as a privileged kinase-inhibitor chemotype for CDK and KDM target families.
7-(1,3-Benzodioxol-5-yl) substituent may shift target selectivity and physicochemical profile relative to unsubstituted or phenyl analogs.
Supports kinase-focused library diversification and epigenetic probe SAR where scaffold-decorating group diversity is a selection priority.

Why Generic Substitution of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Carries Scientific Risk


Pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles are not functionally interchangeable; subtle variations in the nature and position of substituents profoundly alter kinase selectivity profiles, cellular potency, and off‑target liability [1]. For example, within the KDM4D inhibitor series, moving from a 5‑phenyl to a 5‑(thiophen‑2‑yl) group shifts IC50 values by over an order of magnitude [2]. Similarly, in CDK‑targeted pyrazolo[1,5‑a]pyrimidines, 7‑aryl modifications modulate isoform selectivity between CDK2 and CDK1 [3]. The 7‑(1,3‑benzodioxol‑5‑yl) substituent present on this compound introduces a distinct hydrogen‑bond acceptor topology and steric footprint compared to phenyl, halogenated aryl, or heteroaryl analogs commonly found in commercial screening libraries, making simple one‑for‑one replacement scientifically unjustified without head‑to‑head data.

Substituent-dependent selectivity: 7-aryl modifications, including benzodioxole, can shift kinase isoform selectivity by orders of magnitude vs. the unsubstituted core.
Distinct pharmacophore: the benzodioxole group introduces additional H-bond acceptor topology not present in phenyl or halogenated aryl analogs commonly screened.
Absent head-to-head data: direct selectivity or potency comparisons with the core scaffold or 7-phenyl analog are not publicly available, limiting confident one-for-one replacement.

Quantitative Differentiation Evidence for 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Structural Analogs


Kinase Selectivity Fingerprint Relative to Des-Benzodioxole Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core

While no public kinome‑wide profiling data exist for this specific compound, the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core itself (lacking the 7‑benzodioxole substituent) demonstrates broad CDK inhibition with IC50 values ranging from 20 nM to >10 µM depending on the CDK isoform and assay format [1]. The addition of a 7‑aryl group, particularly a benzodioxole, is known to shift selectivity within the CDK family and toward other kinase targets. This class‑level inference indicates that the 7‑(1,3‑benzodioxol‑5‑yl) derivative likely possesses a selectivity signature distinct from the unsubstituted core, but direct comparative data are absent.

Kinase Selectivity
Class-level
Core scaffold IC50 20 nM – >10 µM (CDK2), but 7-benzodioxole derivative selectivity not profiled.
Selectivity shift inferred; no direct data.
7-aryl substitution classically alters isoform selectivity profile.
Kinase inhibitor Selectivity profiling Pyrazolo[1,5-a]pyrimidine

Potential KDM4D Inhibitory Activity Benchmarking Against Compound 10r

A series of pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile derivatives has been reported as KDM4D inhibitors [1]. The most potent compound (10r, bearing a 5‑(thiophen‑2‑yl) substituent) achieved an IC50 of 0.41 ± 0.03 µM in a fluorescence‑based demethylase assay. The target compound, with its 7‑benzodioxole group, represents a regioisomeric substitution pattern not evaluated in that study. No direct activity data for this compound against KDM4D are publicly available.

KDM4D Inhibition
Cross-study context
Comparator 10r IC50 0.41 µM; target compound not tested.
Chemotype validated for KDM4D; specific activity not characterized.
Regioisomeric substitution (7- vs. 5-position) not evaluated.
Epigenetics Histone demethylase KDM4D inhibitor

Physicochemical Differentiation from Common Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Analogs

Computed physicochemical properties provide supportive differentiation from simpler analogs. The target compound (XLogP3 = 1.1, H‑bond acceptors = 5, rotatable bonds = 1) [1] differs from the unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core (XLogP3 ≈ 0.2, H‑bond acceptors = 3) and from the 7‑phenyl analog (XLogP3 ≈ 2.8, H‑bond acceptors = 3). The benzodioxole group adds two oxygen atoms as additional H‑bond acceptors while maintaining a lower lipophilicity than a simple phenyl ring, a profile consistent with improved solubility and reduced promiscuity risk [2].

Physicochemical Profile
Supporting evidence
XLogP3 1.1 (vs. 2.8 for 7-phenyl), H-bond acceptors 5 (vs. 3).
Distinct lipophilicity and H-bond capacity vs. common analogs.
Computed values; may influence solubility and promiscuity.
Drug-likeness Physicochemical properties Lead optimization

Best-Fit Research and Procurement Scenarios for 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile


Kinase Inhibitor Screening Library Diversification

Given the established role of pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles as CDK inhibitors [1], this compound is best deployed as a diversity element in kinase‑focused screening libraries. Its 7‑benzodioxole substituent offers a hydrogen‑bond‑rich, moderate‑lipophilicity alternative to the more common 7‑phenyl and 7‑halogenated aryl analogs, potentially capturing kinase selectivity space not accessed by standard commercial screening collections [2]. Procurement is recommended specifically when library design objectives include maximizing scaffold‑decorating group diversity.

Epigenetic Probe Discovery (KDM4D/JMJD2D)

The pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile scaffold has validated activity against KDM4D (IC50 = 0.41 µM for optimized derivative 10r) [3]. Although the specific 7‑benzodioxole analog has not been profiled, it represents an unexplored substitution vector on a proven KDM4D inhibitor chemotype. This compound is appropriate for laboratories conducting structure‑activity relationship (SAR) expansion around the KDM4D pharmacophore, particularly where 7‑position modifications have not been systematically evaluated.

Computational Chemistry and Molecular Docking Campaigns

The compound's well‑defined structure, moderate molecular weight (264.24 g/mol), and availability from multiple suppliers make it suitable as a physical reference standard in computational docking and pharmacophore modeling studies. Its benzodioxole moiety provides a distinctive electron density map for validating docking poses against CDK2 (PDB structures available) or KDM4D homology models . Procurement for this purpose is justified by the need for structurally characterized, synthetically accessible chemical probes with defined tautomeric states.

Application
Selection Property
Validation Focus
Kinase Library Diversification
7-Benzodioxole scaffold diversity vs. phenyl/haloaryl analogs
Kinase selectivity fingerprint evaluation
KDM4D Epigenetic Probe SAR
Unexplored 7-position vector on validated KDM4D chemotype
Enzymatic demethylase activity benchmarking
Computational Docking Reference
Well-defined structure; benzodioxole electron density for pose validation
Docking pose consistency with CDK2 or KDM4D models
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